1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine
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Overview
Description
3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole ring and allyloxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of benzisothiazole derivatives with allyloxyethylamine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. In plants, it is believed to induce systemic acquired resistance by activating defense-related genes and pathways, such as the salicylic acid (SA) and NPR1-mediated signaling pathways . This activation enhances the plant’s ability to resist pathogen attacks.
Comparison with Similar Compounds
Similar Compounds
3-allyloxy-1,2-benzisothiazole-1,1-dioxide: Shares a similar benzisothiazole core but lacks the bis(allyloxyethyl)amino group.
1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another benzisothiazole derivative with different substituents.
Uniqueness
3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to induce systemic acquired resistance in plants and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H22N2O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H22N2O4S/c1-3-11-22-13-9-19(10-14-23-12-4-2)17-15-7-5-6-8-16(15)24(20,21)18-17/h3-8H,1-2,9-14H2 |
InChI Key |
KQPZAASXLBRXHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN(CCOCC=C)C1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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